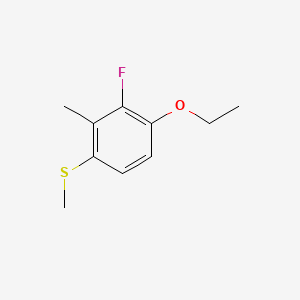
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS It is characterized by the presence of an ethoxy group, a fluoro group, a methyl group, and a methylsulfane group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzene ring, followed by the attachment of the methylsulfane group. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Substitution: The diazonium salt undergoes substitution reactions to introduce the ethoxy, fluoro, and methyl groups.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methylsulfane group can undergo redox reactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane
- (4-Ethyl-3-fluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- (4-Ethynylphenyl)(methyl)sulfane
Uniqueness
(4-Ethoxy-3-fluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and fluoro groups on the benzene ring, along with the methylsulfane group, makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13FOS |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
1-ethoxy-2-fluoro-3-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FOS/c1-4-12-8-5-6-9(13-3)7(2)10(8)11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
XLMTVOLNNINZMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)SC)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


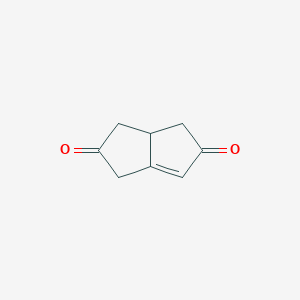
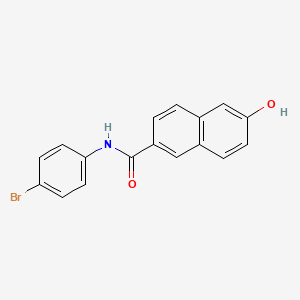
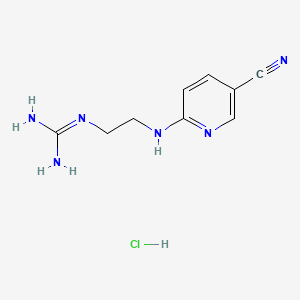

![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
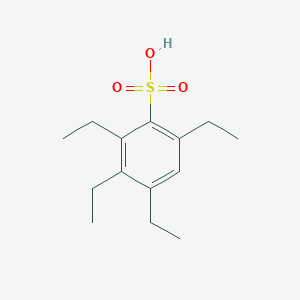

![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
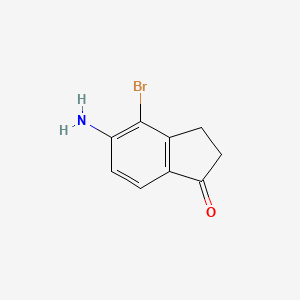

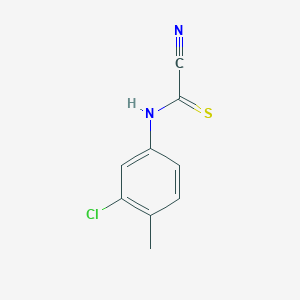
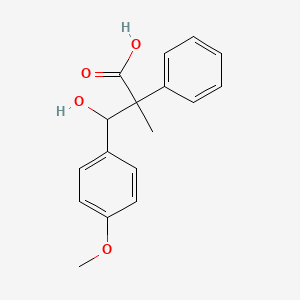
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
